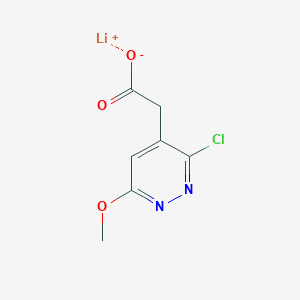

Lithium;2-(3-chloro-6-methoxypyridazin-4-yl)acetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“Lithium;2-(3-chloro-6-methoxypyridazin-4-yl)acetate” is a chemical compound with the CAS Number: 2445791-70-6 . It has a molecular weight of 208.53 . The IUPAC name for this compound is lithium 2-(3-chloro-6-methoxypyridazin-4-yl)acetate .

Molecular Structure Analysis

The InChI code for this compound is 1S/C7H7ClN2O3.Li/c1-13-5-2-4 (3-6 (11)12)7 (8)10-9-5;/h2H,3H2,1H3, (H,11,12);/q;+1/p-1 . This code provides a specific description of the molecule’s structure, including the positions of the chlorine, nitrogen, oxygen, and lithium atoms.Scientific Research Applications

Lithium's Role in Structural Control and Reactivity

Lithium compounds, including those with specific structural configurations like Lithium;2-(3-chloro-6-methoxypyridazin-4-yl)acetate, play a crucial role in structural chemistry and reactivity. For instance, the aggregation behavior of lithium phenolates in weakly polar aprotic solvents, as studied by Jackman and Smith (1988), demonstrates lithium's ability to influence molecular aggregation through electrostatic interactions and steric effects, impacting the reactivity and stability of compounds in organic synthesis Jackman & Smith, 1988.

Lithium in the Synthesis of Heterocyclic Compounds

The role of lithium in the synthesis of bi-1,2,4-triazines and 1,2,4-triazine-6-carbaldehydes, as explored by Glassl, Sinks, and Neunhoeffer (1996), highlights its critical function in the lithiation process of heterocyclic compounds. This process enables the formation of complex heterocyclic structures, underlining lithium's significance in medicinal chemistry and drug development Glassl, Sinks, & Neunhoeffer, 1996.

Lithium's Impact on Molecular Mechanisms and Therapeutic Potentials

Lithium's therapeutic applications extend beyond its well-known use in mood stabilization. Research, such as the study by Moore et al. (2000), which shows lithium administration at therapeutic doses increases brain N-acetyl-aspartate concentration, indicates potential neurotrophic and neuroprotective effects. This suggests avenues for lithium's application in neurological diseases, including Alzheimer's disease Moore et al., 2000.

Lithium in Materials Science and Technology

The development of solid-state thin-film lithium and lithium-ion batteries by Bates (2000) showcases lithium's pivotal role in advancing energy storage technologies. These thin-film batteries, leveraging lithium's electrochemical properties, offer solutions for power storage in a variety of consumer and medical devices, highlighting lithium's versatility in materials science Bates, 2000.

Safety and Hazards

properties

IUPAC Name |

lithium;2-(3-chloro-6-methoxypyridazin-4-yl)acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClN2O3.Li/c1-13-5-2-4(3-6(11)12)7(8)10-9-5;/h2H,3H2,1H3,(H,11,12);/q;+1/p-1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBOUIMMGRPBASL-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].COC1=NN=C(C(=C1)CC(=O)[O-])Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClLiN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Lithium;2-(3-chloro-6-methoxypyridazin-4-yl)acetate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(E)-(4-methylphenyl)methylideneamino]-2-phenylaniline](/img/structure/B2779369.png)

![N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamide](/img/structure/B2779371.png)

![4-(8-((2-Methoxyphenyl)sulfonyl)-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidin-2-yl)morpholine](/img/structure/B2779375.png)

![3-(2-methoxyethyl)-2-sulfanylidene-5,6,7,8-tetrahydro-1H-[1]benzothiolo[2,3-d]pyrimidin-4-one](/img/structure/B2779376.png)

![{1-[(3-fluorophenyl)methyl]-2-sulfanyl-1H-imidazol-5-yl}methanol](/img/structure/B2779379.png)

![N-(4-fluoro-3-nitrophenyl)-2-((1-(4-methylpiperazin-1-yl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2779381.png)

![2-methyl-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)imidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B2779383.png)

![1-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)piperidine-4-carboxamide](/img/structure/B2779390.png)